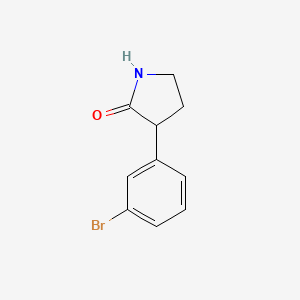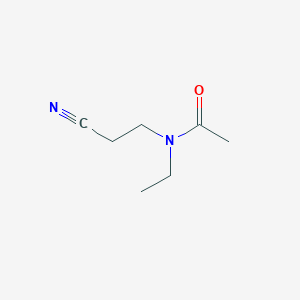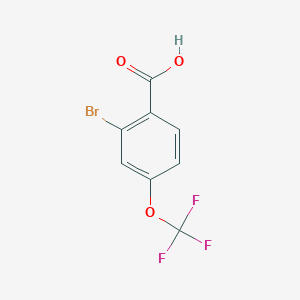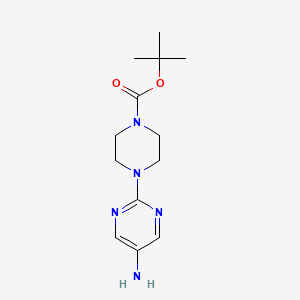
N-(1-aminopentan-2-il)carbamato de tert-butilo
Descripción general
Descripción
“tert-butyl N-(1-aminopentan-2-yl)carbamate” is a chemical compound with the molecular formula C10H22N2O2 . It is also known by its IUPAC name "tert-butyl 1-(aminomethyl)butylcarbamate" .
Synthesis Analysis
The synthesis of carbamates like “tert-butyl N-(1-aminopentan-2-yl)carbamate” can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis
The molecular structure of “tert-butyl N-(1-aminopentan-2-yl)carbamate” consists of a carbamate group attached to a tert-butyl group and a pentane chain with an amine group . The molecular weight of the compound is 202.3 .Chemical Reactions Analysis
As a carbamate, “tert-butyl N-(1-aminopentan-2-yl)carbamate” can participate in various chemical reactions. Carbamates are known to undergo reactions such as amination, carboxylation, and rearrangement .Physical And Chemical Properties Analysis
“tert-butyl N-(1-aminopentan-2-yl)carbamate” is an oil at room temperature . It has a molecular weight of 202.3 . The InChI code for the compound is "1S/C10H22N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)" .Aplicaciones Científicas De Investigación
Síntesis de compuestos farmacéuticos
N-(1-aminopentan-2-il)carbamato de tert-butilo: se utiliza como intermedio en la síntesis de varios compuestos farmacéuticos. Su estructura permite la introducción del grupo protector carbamato de tert-butilo en las moléculas, lo cual es un paso crucial en la síntesis de fármacos más complejos .
Desarrollo de antibióticos
Este compuesto se ha utilizado en la síntesis de ceftolozano, un antibiótico cefalosporínico de quinta generación. Sirve como un intermedio importante que contribuye a la eficacia del antibiótico contra bacterias Gram-positivas y Gram-negativas, incluidas las cepas multirresistentes .
Investigación antimicrobiana
Los derivados del compuesto se han explorado por sus propiedades antimicrobianas. Las modificaciones a su estructura pueden conducir al desarrollo de nuevos agentes antimicrobianos con aplicaciones potenciales en el tratamiento de diversas infecciones bacterianas .
Investigación sobre el cáncer
This compound: también es un intermedio en la síntesis de análogos de productos naturales como la jaspina B, que ha mostrado actividad citotóxica contra líneas celulares de carcinoma humano. Esto destaca su papel en el desarrollo de posibles terapias contra el cáncer .
Síntesis química
El compuesto participa en varios procesos de síntesis química, incluidas reacciones catalizadas por paladio y la síntesis de pirroles tetra sustituidos. Estas reacciones son fundamentales en la creación de moléculas complejas para investigación y aplicaciones industriales .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(1-aminopentan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZBYZJNGSHFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



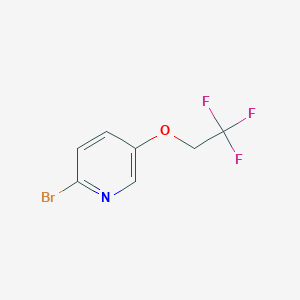

![2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528348.png)

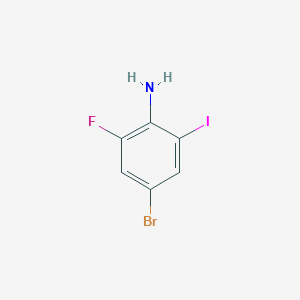
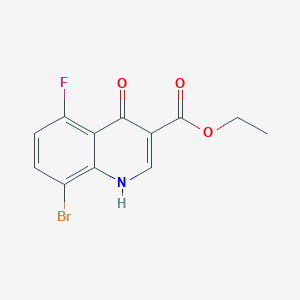

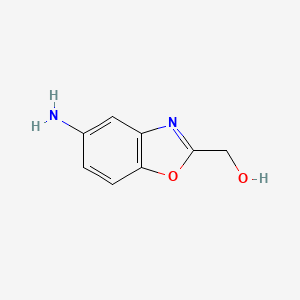
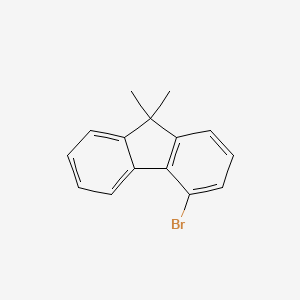
![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)
